molecular formula C27H30N4O4 B11612676 ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11612676
M. Wt: 474.6 g/mol
InChI Key: JLZBCWNVSPDQOA-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the phenyl and propoxyphenyl groups. The final steps involve the formation of the tetrahydropyrimidine ring and the esterification to introduce the ethyl carboxylate group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and structural features

Biological Activity

Ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that exhibits significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Tetrahydropyrimidine ring : Contributes to the compound's stability and biological interactions.
  • Pyrazole moiety : Implicated in various biological activities, including anti-cancer effects.
  • Aromatic substituents : Enhance lipophilicity and may influence receptor binding.

The molecular formula is C24H30N4O3C_{24}H_{30}N_4O_3 with a molecular weight of approximately 474.6 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the tetrahydropyrimidine core through the Biginelli reaction.
  • Introduction of the pyrazole ring via cyclization reactions.
  • Functionalization with propoxy and methyl groups to enhance biological activity.

These methods ensure high yield and purity of the target compound .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties:

  • In vitro studies : The compound has shown cytotoxic effects against various cancer cell lines including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. For instance, one study reported an IC50 value of 3.60 ± 0.45 µM against SiHa cells .
Cell LineIC50 Value (µM)Selectivity
MCF-7>50Low
SiHa3.60 ± 0.45High
PC-32.97 ± 0.88Moderate

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to modulate enzyme activity involved in cancer cell proliferation and survival pathways. Molecular docking studies suggest that it may interact with tubulin at the colchicine-binding site, inhibiting polymerization and leading to cell cycle arrest .

Antimicrobial Activity

Preliminary studies have indicated potential antimicrobial properties as well. Compounds with similar structural features have shown activity against various bacterial strains, suggesting that ethyl 6-methyl derivatives could also possess similar capabilities .

Case Studies and Research Findings

Numerous studies have focused on the biological evaluation of pyrazole derivatives similar to ethyl 6-methyl compounds:

  • Study on Antitumor Activity : Researchers synthesized a series of pyrazole derivatives and evaluated their effects on cancer cell lines. The findings highlighted significant cytotoxicity correlating with structural modifications .
  • Antimicrobial Evaluation : A study explored various pyrazolone derivatives for antimicrobial efficacy against Gram-positive and Gram-negative bacteria, establishing a structure–activity relationship that could be relevant for ethyl 6-methyl compounds .

Properties

Molecular Formula

C27H30N4O4

Molecular Weight

474.6 g/mol

IUPAC Name

ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C27H30N4O4/c1-5-14-35-22-13-12-19(15-17(22)3)24-21(16-31(30-24)20-10-8-7-9-11-20)25-23(26(32)34-6-2)18(4)28-27(33)29-25/h7-13,15-16,25H,5-6,14H2,1-4H3,(H2,28,29,33)

InChI Key

JLZBCWNVSPDQOA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OCC)C4=CC=CC=C4)C

Origin of Product

United States

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